molecular formula C21H30Cl2N4O2 B12723108 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride CAS No. 93799-14-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride

Cat. No.: B12723108
CAS No.: 93799-14-5
M. Wt: 441.4 g/mol
InChI Key: MUPUWJKHUOECQE-UHFFFAOYSA-N
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Description

“1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the quinazolinyl propyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with biomolecules and its potential as a biochemical probe.

Medicine

The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In industrial applications, it may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar structural features.

    Quinazolinyl derivatives: Compounds with the quinazoline core structure, known for their diverse biological activities.

Uniqueness

The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

93799-14-5

Molecular Formula

C21H30Cl2N4O2

Molecular Weight

441.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C21H28N4O2.2ClH/c1-14-23-17-10-7-6-9-15(17)19(27)25(14)12-8-11-22-18(26)16-13-20(2,3)24-21(16,4)5;;/h6-7,9-10,13,24H,8,11-12H2,1-5H3,(H,22,26);2*1H

InChI Key

MUPUWJKHUOECQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCCNC(=O)C3=CC(NC3(C)C)(C)C.Cl.Cl

Origin of Product

United States

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